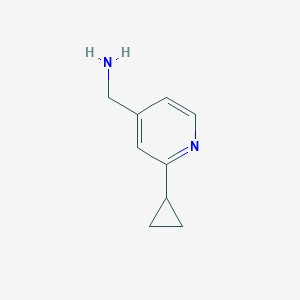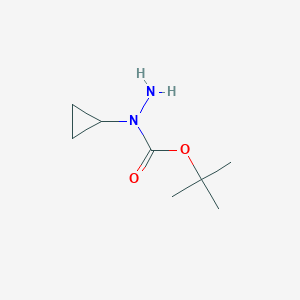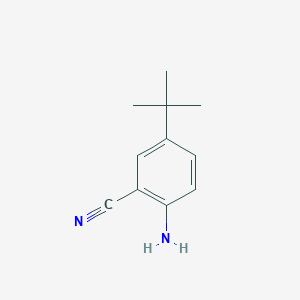
2-Amino-1,1-Dicyclopropylethan-1-ol
Übersicht
Beschreibung
2-Amino-1,1-dicyclopropylethan-1-ol is an organic compound with the molecular formula C8H15NO. It is characterized by the presence of an amino group (-NH2) attached to a carbon atom that is also bonded to two cyclopropyl groups and a hydroxyl group (-OH). This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,1-dicyclopropylethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
- It’s important to note that this compound belongs to the indole class, which has diverse biological activities . Indole derivatives are known for their pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antioxidant properties.
- Being an indole derivative, it likely interacts with cellular receptors or enzymes. Its aromatic nature and π-electron delocalization make it amenable to electrophilic substitution reactions .
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,1-dicyclopropylethan-1-ol typically involves the reaction of cyclopropylmethylamine with an appropriate aldehyde or ketone under controlled conditions. One common method is the reductive amination of cyclopropylmethylamine with cyclopropylcarbonyl chloride in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale reductive amination processes. This involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production. The choice of catalysts and solvents is optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1,1-dicyclopropylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 2-nitro-1,1-dicyclopropylethan-1-ol.
Reduction: The compound can be reduced to form 2-amino-1,1-dicyclopropylethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: 2-nitro-1,1-dicyclopropylethan-1-ol
Reduction: 2-amino-1,1-dicyclopropylethane
Substitution: Various substituted derivatives depending on the reagent used
Vergleich Mit ähnlichen Verbindungen
2-Aminoethanol: Similar in structure but lacks the cyclopropyl groups.
2-Aminopropanol: Similar in structure but has a different alkyl chain length.
2-Aminobutanol: Similar in structure but has an additional methylene group.
Uniqueness: 2-Amino-1,1-dicyclopropylethan-1-ol is unique due to the presence of two cyclopropyl groups, which confer distinct chemical and physical properties compared to its similar compounds. These groups can influence the reactivity and stability of the compound, making it suitable for specific applications.
Eigenschaften
IUPAC Name |
2-amino-1,1-dicyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGZSVSOXZCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)



![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)


